Abiraterone acetate is a prodrug of abiraterone, a steroidal compound classified as an androgen biosynthesis inhibitor. [] In scientific research, abiraterone acetate serves as a valuable tool for investigating androgen-dependent biological processes and pathways. [] It is primarily studied for its role in inhibiting cytochrome P450 17A1 (CYP17A1), a key enzyme involved in androgen biosynthesis. []
Abiraterone acetate is derived from abiraterone, which is a derivative of the natural steroid hormone progesterone. It falls under the classification of hormonal agents and is categorized as an antineoplastic drug. The chemical structure of abiraterone acetate allows it to act as a potent inhibitor of androgen synthesis, making it particularly effective in castration-resistant prostate cancer.
The synthesis of abiraterone acetate involves several steps, primarily focusing on modifying the steroid backbone to enhance its therapeutic properties. A notable method includes the reaction of 17-(3-pyridyl)androsta-5,16-diene-3β-ol with acetic anhydride in the presence of pyridine as a solvent. This method has been optimized to improve yield and purity by adjusting reaction conditions such as temperature and catalyst concentration.
Abiraterone acetate has a molecular formula of C24H31NO2 and a molecular weight of 349.51 g/mol. The compound features a steroidal backbone with various functional groups that contribute to its biological activity.
The stereochemistry around specific carbon centers is critical for its biological function, influencing its interaction with target enzymes .
Abiraterone acetate undergoes various chemical reactions that are essential for its synthesis and modification:
The mechanism of action of abiraterone acetate involves inhibition of androgen synthesis:
These properties are crucial for formulating effective pharmaceutical preparations .
Abiraterone acetate's primary application is in oncology for treating metastatic castration-resistant prostate cancer. Its role extends beyond direct androgen synthesis inhibition; it is also being explored in combination therapies with other agents for enhanced efficacy against resistant cancer forms.
Recent studies are investigating its potential use in targeted therapies through conjugation with ligands that can specifically bind to prostate-specific membrane antigen (PSMA), aiming to improve delivery and reduce side effects associated with systemic therapies .
Abiraterone acetate is a steroidal prodrug rapidly hydrolyzed to abiraterone, which acts as a potent, irreversible inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1). This enzyme catalyzes two critical reactions in androgen biosynthesis:
By covalently binding to cysteine residues (Cys-442, Cys-481, Cys-482) in CYP17A1’s active site, abiraterone blocks both activities with high specificity (IC50 = 2.5 nM for 17α-hydroxylase; 15 nM for 17,20-lyase). This disrupts testicular, adrenal, and intratumoral androgen synthesis, reducing serum testosterone to undetectable levels (<1 ng/dL) in castrate-resistant prostate cancer (CRPC) patients [1] [6] [8].
Table 1: Enzymatic Activities of CYP17A1 and Abiraterone Inhibition
CYP17A1 Activity | Substrate | Product | Inhibition IC50 |
---|---|---|---|
17α-hydroxylase | Pregnenolone | 17α-Hydroxypregnenolone | 2.5 nM |
17α-hydroxylase | Progesterone | 17α-Hydroxyprogesterone | 2.5 nM |
17,20-lyase | 17α-Hydroxypregnenolone | DHEA | 15 nM |
17,20-lyase | 17α-Hydroxyprogesterone | Androstenedione | 15 nM |
CRPC progression relies on androgens from non-gonadal sources, which abiraterone targets through multi-tiered suppression:
Adrenal Androgen Synthesis
The adrenal zona reticularis produces DHEA and androstenedione via CYP17A1. Abiraterone suppresses these precursors by >90%, confirmed by mass spectrometry of serum/urinary androgens [2] [4].
Intracrine Tumor Metabolism
CRPC tumors express enzymes that convert adrenal precursors (DHEA, androstenedione) to potent androgens (testosterone, dihydrotestosterone). Key enzymes include:
Abiraterone reduces substrate availability for these enzymes, diminishing intratumoral DHT concentrations by 75–90% in bone marrow biopsies of metastatic sites [3] [10].
Table 2: Extra-Gonadal Androgen Pathways and Abiraterone Impact
Androgen Source | Key Precursors | CRPC Conversion Enzymes | Abiraterone Effect |
---|---|---|---|
Adrenal glands | DHEA, Androstenedione | 3β-HSD, 17β-HSD | Precursors ↓ >90% |
Tumor microenvironment | DHEA sulfate (DHEA-S) | Steroid sulfatase (STS), AKR1C3 | DHEA-S utilization blocked |
Backdoor pathway | 17α-Hydroxyprogesterone | 5α-reductase, AKR1C2/3 | DHT synthesis ↓ 75–90% |
Despite androgen deprivation, CRPC tumors maintain AR signaling plasticity through mechanisms partially countered by abiraterone:
AR Alterations
Ligand-Independent AR Activation
Abiraterone indirectly modulates glucocorticoid receptor (GR) cross-talk. By suppressing cortisol (via CYP17A1 inhibition), it elevates adrenocorticotropic hormone (ACTH) and upstream steroids like corticosterone. Some steroids activate GR, which shares target genes with AR. Coadministration of prednisone restores GR-mediated feedback, reducing ACTH-driven mineralocorticoid excess [2] [9].
Non-Canonical Effects
In AR-negative prostate cancer cells (e.g., PC-3), abiraterone inhibits proliferation by:
CRPC tumors exhibit dysregulated steroidogenesis, with abiraterone exerting on-target and off-target effects:
On-Target CYP17A1 Suppression
Tumor CYP17A1 expression increases 16.9-fold in CRPC vs. primary tumors. Abiraterone inhibits intratumoral CYP17A1, validated by:
Off-Target Enzyme Modulation
Abiraterone inhibits CYP21A2 (21-hydroxylase) at clinical concentrations (IC50 = 0.2 μM), blocking conversion of progesterone → 11-deoxycorticosterone and 17OH-progesterone → 11-deoxycortisol. This disrupts glucocorticoid/mineralocorticoid balance, contributing to hypertension and hypokalemia [9].
Adaptive Resistance Mechanisms
Tumors counteract abiraterone by upregulating alternate steroidogenic enzymes:
Table 3: Intratumoral Steroidogenic Enzymes Modulated by Abiraterone
Enzyme | Function | Abiraterone Effect | Clinical Consequence |
---|---|---|---|
CYP17A1 | Androgen precursor synthesis | Direct irreversible inhibition | Androgen synthesis blockade |
CYP21A2 | Glucocorticoid/mineralocorticoid synthesis | Off-target inhibition (IC50 = 0.2 μM) | Mineralocorticoid excess |
AKR1C3 | Testosterone/DHT synthesis from precursors | Compensatory upregulation | Resistance development |
HSD3B1 | Conversion of DHEA → androstenedione | Substrate depletion | Reduced precursor utilization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7